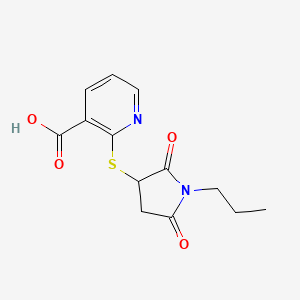

2-((2,5-Dioxo-1-propylpyrrolidin-3-yl)thio)nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

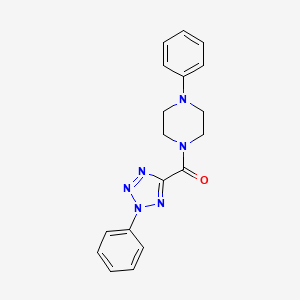

2-((2,5-Dioxo-1-propylpyrrolidin-3-yl)thio)nicotinic acid, also known as DPNA, is a chemical compound that has attracted attention in scientific research due to its potential applications in various fields. DPNA is a derivative of nicotinic acid and has a unique structure that makes it a promising candidate for use in biochemical and physiological studies.

Applications De Recherche Scientifique

Herbicidal Activity and Agricultural Applications

Nicotinic acid derivatives have been explored for their potential in agricultural applications, particularly as herbicides. A study by Yu et al. (2021) discusses the design, synthesis, and evaluation of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, demonstrating significant herbicidal activity against certain weed species. These findings suggest that nicotinic acid derivatives could be used to develop new herbicides targeting monocotyledonous weeds, indicating the agricultural significance of these compounds (Chen Yu et al., 2021).

Pharmacological Effects on Lipid Metabolism

Nicotinic acid is well known for its lipid-lowering effects, which have been utilized in the treatment of dyslipidemias. Research has identified receptors such as PUMA-G and HM74 as mediators of nicotinic acid's anti-lipolytic effects in adipose tissue, emphasizing its pharmacological relevance in managing lipid disorders. This receptor-mediated mechanism is critical for the drug's efficacy in reducing plasma levels of free fatty acids and triglycerides (S. Tunaru et al., 2003).

Vasorelaxation and Antioxidant Properties

The vasorelaxation and antioxidative activities of thionicotinic acid derivatives have been studied, showing that these compounds can induce dose-dependent vasorelaxation and exhibit antioxidant properties. Such activities suggest potential therapeutic applications in treating cardiovascular diseases and oxidative stress-related conditions (Supaluk Prachayasittikul et al., 2010).

Industrial Production and Environmental Impact

The industrial production of nicotinic acid is of significant interest due to its applications in food, pharmaceuticals, and biochemistry. A review by Lisicki et al. (2022) on ecological methods to produce nicotinic acid highlights the need for green chemistry approaches that do not burden the environment, indicating the importance of sustainable production methods for nicotinic acid and its derivatives (Dawid Lisicki et al., 2022).

Molecular Structure and Complex Formation

Studies on the molecular structure and complex formation of nicotinic acid derivatives provide insights into their pharmacological and chemical properties. For instance, the crystal structure analysis of nicotinic acid complexes offers valuable information on their characteristic features, such as hydrogen bonding and molecular interactions, which could be beneficial for the development of pharmaceuticals and other applications (S. Athimoolam & S. Natarajan, 2007).

Propriétés

IUPAC Name |

2-(2,5-dioxo-1-propylpyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-2-6-15-10(16)7-9(12(15)17)20-11-8(13(18)19)4-3-5-14-11/h3-5,9H,2,6-7H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPNVRKMENFENA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CC(C1=O)SC2=C(C=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201331701 |

Source

|

| Record name | 2-(2,5-dioxo-1-propylpyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24785728 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-((2,5-Dioxo-1-propylpyrrolidin-3-yl)thio)nicotinic acid | |

CAS RN |

831207-41-1 |

Source

|

| Record name | 2-(2,5-dioxo-1-propylpyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2394633.png)

![N-(4-bromophenyl)-2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2394635.png)

![(3,4-Difluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2394639.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2394640.png)

![[3-(Propan-2-yl)oxetan-3-yl]methanamine](/img/structure/B2394642.png)

![2-Oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2394649.png)

![2-Chloro-N-[2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]acetamide](/img/structure/B2394651.png)